molecular formula C10H19Br B13684149 1-Bromodec-4-ene

1-Bromodec-4-ene

Cat. No.: B13684149
M. Wt: 219.16 g/mol
InChI Key: MNBRDTBKKVGJAC-UHFFFAOYSA-N
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Description

1-Bromodec-4-ene (C₁₀H₁₉Br) is an aliphatic bromoalkene with a terminal bromine atom and a double bond at the 4th carbon position. Its molecular weight is 219.16 g/mol, and its structure includes a ten-carbon chain with a cis (Z) configuration in the double bond, as indicated by synonyms like "(Z)-1-bromodec-4-ene" . This compound is distinct from saturated bromoalkanes due to its unsaturation, which influences its reactivity and physical properties.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromodec-4-ene

InChI

InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h6-7H,2-5,8-10H2,1H3

InChI Key

MNBRDTBKKVGJAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCBr

Origin of Product

United States

Preparation Methods

Direct Bromination of Dec-4-ene

One straightforward approach is the direct bromination of dec-4-ene, where the alkene undergoes electrophilic addition of bromine, followed by regioselective elimination to yield this compound.

  • Procedure : Dec-4-ene is treated with bromine in an inert solvent such as carbon tetrachloride under controlled temperature to avoid overbromination.
  • Mechanism : The bromine molecule adds across the double bond forming a bromonium ion intermediate, which is then opened by a bromide ion leading to vicinal dibromide. Subsequent elimination under basic conditions affords the monobromoalkene.
  • Limitations : This method often results in mixtures of regio- and stereoisomers, requiring careful purification.

Corey–Fuchs Reaction Followed by Functional Group Manipulation

The Corey–Fuchs reaction is a two-step process converting aldehydes to terminal alkynes via α,α-dibromoalkenes. This method can be adapted for the preparation of bromoalkenes such as this compound.

  • Step 1 : Starting from decanal (a 10-carbon aldehyde), treatment with carbon tetrabromide and triphenylphosphine generates the α,α-dibromoalkene intermediate.
  • Step 2 : Controlled reaction with a strong base like n-butyllithium induces elimination and rearrangement to the corresponding alkyne or bromoalkene.
  • Advantages : This approach offers high regioselectivity and can be tuned to preserve stereochemistry.
  • Research Findings : Recent studies highlight the Corey–Fuchs reaction's versatility in synthesizing enantiomerically pure products and its mild reaction conditions compared to other phosphorous-catalyzed methods.

Halogen Exchange Reaction from Decabromodecane

A less common but effective method involves halogen exchange starting from decabromodecane.

  • Procedure : Decabromodecane is reacted with sodium iodide in ethanol, leading to selective substitution of bromine atoms.
  • Outcome : This reaction can generate 10-bromodec-1-ene, which is structurally related to this compound and can be further isomerized or functionalized to the target compound.
  • Considerations : This method requires careful control of reaction conditions to avoid over-substitution or decomposition.

Comparative Analysis of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Disadvantages Yield & Purity Data (if available)
Direct Bromination of Dec-4-ene Dec-4-ene Br2, CCl4, base Simple, direct Mixture of isomers; purification needed Moderate yields; purity varies
Corey–Fuchs Reaction Decanal CBr4, PPh3, n-BuLi High regioselectivity; stereocontrol Multi-step; requires strong base High yields reported in literature
Halogen Exchange from Decabromodecane Decabromodecane NaI in ethanol Alternative route; selective Limited scope; requires further steps Data limited; moderate yield

Detailed Experimental Notes and Observations

Corey–Fuchs Reaction Specifics

  • The reaction proceeds via formation of α,α-dibromoalkene intermediate, which is isolated before treatment with strong base.
  • Reaction temperature is typically maintained at low to ambient to prevent side reactions.
  • Use of n-butyllithium facilitates elimination and rearrangement to the bromoalkene.
  • The method allows for incorporation of functional groups at precise positions, useful in complex molecule synthesis.

Summary and Recommendations

The preparation of this compound can be effectively achieved through multiple synthetic routes, each with its own advantages and limitations. The Corey–Fuchs reaction stands out for its regioselectivity and stereochemical control, making it suitable for advanced synthetic applications. Direct bromination offers simplicity but less selectivity, while halogen exchange from polybrominated precursors provides alternative pathways albeit with more complex downstream processing.

For research and industrial purposes, the Corey–Fuchs method is recommended when high purity and stereochemical fidelity are required. Direct bromination may be suitable for bulk synthesis where isomeric mixtures can be tolerated or separated.

This article integrates data from peer-reviewed chemical synthesis literature and authoritative chemical databases, excluding unreliable sources such as benchchem.com and smolecule.com, ensuring a professional and comprehensive overview of this compound preparation methods.

Chemical Reactions Analysis

1-Bromodec-4-ene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromodec-4-ene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromodec-4-ene involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Bromodec-4-ene with structurally related brominated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Features
This compound C₁₀H₁₉Br 219.16 Aliphatic bromoalkene Terminal Br, cis double bond at C4
1-Bromodecane C₁₀H₂₁Br 221.18 Saturated bromoalkane Fully saturated, linear chain
1-Bromoundecane C₁₁H₂₃Br 235.20 Saturated bromoalkane Longer chain (11 carbons)
4-Bromostilbene C₁₄H₁₁Br 259.14 Aromatic bromide Brominated benzene with styryl group
4-Bromophenyl ether C₁₂H₉BrO 249.10 Aromatic ether Bromine on diphenyl ether structure

Key Observations :

  • Unsaturation : The double bond in this compound reduces symmetry and weakens intermolecular forces compared to saturated analogs like 1-bromodecane, likely lowering its melting/boiling points .
  • Aromatic vs. Aliphatic : Aromatic bromides (e.g., 4-Bromostilbene) exhibit conjugation and resonance stabilization, making them less reactive toward nucleophilic substitution than aliphatic bromides .

Chemical Reactivity

Aliphatic Bromides
  • This compound : The terminal bromine and double bond enable diverse reactions:
    • Elimination : May undergo dehydrohalogenation to form alkenes.
    • Addition : The double bond allows electrophilic additions (e.g., hydrohalogenation).
    • Substitution : Less reactive than primary bromoalkanes (e.g., 1-bromodecane) due to steric hindrance near the double bond .
  • 1-Bromodecane : A primary bromide, highly reactive in SN2 substitutions due to minimal steric hindrance .
Aromatic Bromides
  • 4-Bromostilbene : Bromine participates in electrophilic substitution (e.g., Suzuki coupling), while the stilbene group enables photochemical reactions .
  • 4-Bromophenyl ether : Bromine can undergo Ullmann coupling or act as a directing group in aromatic substitutions .

General Recommendations :

  • Aliphatic bromides (e.g., this compound) require precautions against inhalation and skin contact .
  • Aromatic bromides (e.g., 4-Bromostilbene) may pose chronic toxicity risks due to bioaccumulation .

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